molecular formula C17H14ClFN2O B11565120 4-chloro-N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide

4-chloro-N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide

Cat. No.: B11565120
M. Wt: 316.8 g/mol
InChI Key: PHVQXDKFZLPOFW-SACOBIQUSA-N
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Description

4-chloro-N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide is an organic compound with the molecular formula C₁₇H₁₄ClFN₂O This compound is characterized by the presence of a chloro-substituted benzohydrazide moiety and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide typically involves the condensation of 4-chlorobenzohydrazide with (2E,3E)-4-(2-fluorophenyl)but-3-en-2-one. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired hydrazone product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted benzohydrazide derivatives.

Scientific Research Applications

4-chloro-N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-fluorobenzenemethanol
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 4-(2-chloro-6-fluorophenyl)but-3-en-2-one

Uniqueness

4-chloro-N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide is unique due to its specific combination of chloro and fluoro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H14ClFN2O

Molecular Weight

316.8 g/mol

IUPAC Name

4-chloro-N-[(E)-[(E)-4-(2-fluorophenyl)but-3-en-2-ylidene]amino]benzamide

InChI

InChI=1S/C17H14ClFN2O/c1-12(6-7-13-4-2-3-5-16(13)19)20-21-17(22)14-8-10-15(18)11-9-14/h2-11H,1H3,(H,21,22)/b7-6+,20-12+

InChI Key

PHVQXDKFZLPOFW-SACOBIQUSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)Cl)/C=C/C2=CC=CC=C2F

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)Cl)C=CC2=CC=CC=C2F

Origin of Product

United States

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